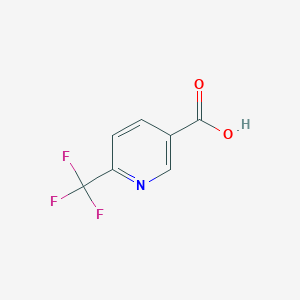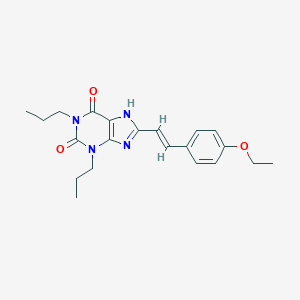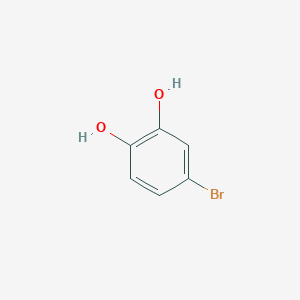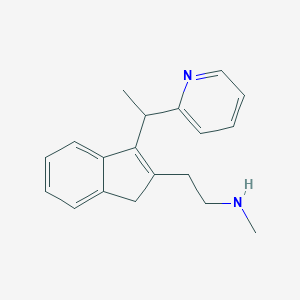
6-(Trifluoromethyl)nicotinic acid
Descripción general
Descripción
6-Trifluoromethylnicotinic acid is a white powder . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Trifluoromethylpyridines, including 6-(Trifluoromethyl)nicotinic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized and applied in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular formula of 6-(Trifluoromethyl)nicotinic acid is C7H4F3NO2 .Chemical Reactions Analysis
6-(Trifluoromethyl)nicotinic acid is involved in various chemical reactions. For instance, it is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis
6-Trifluoromethylnicotinic acid is a white powder with a melting point of 193-197 °C. It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index and vapor pressure are 110.6℃, 1.475 and 0.007mmHg at 25°C, respectively .Aplicaciones Científicas De Investigación
Pharmacology: Drug Development
6-(Trifluoromethyl)nicotinic acid: is utilized in pharmacology as a precursor for the synthesis of various pharmaceutical compounds . Its trifluoromethyl group is particularly significant in medicinal chemistry due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents. This compound has been instrumental in the development of drugs targeting a range of diseases, including cancer and infectious diseases.
Material Science: Advanced Material Synthesis
In material science, 6-(Trifluoromethyl)nicotinic acid serves as a building block for creating advanced materials . Its incorporation into polymers and coatings can impart unique properties such as resistance to degradation, which is crucial for materials exposed to harsh environmental conditions.
Chemical Synthesis: Organic Synthesis Intermediate
This compound is widely used as an intermediate in organic synthesis . Its role in facilitating the construction of complex organic molecules is invaluable, especially in the synthesis of fluorinated compounds that are challenging to produce through other means.
Agricultural Research: Insecticide Development
6-(Trifluoromethyl)nicotinic acid: is a key ingredient in the development of novel insecticides . It has been found to be effective against aphids and other sucking insects, contributing to the creation of pesticides that are less harmful to beneficial insects and the environment.
Environmental Studies: Ecotoxicology
Environmental studies utilize this compound to understand its impact on ecosystems . Research in this field focuses on the compound’s breakdown products, their persistence in the environment, and potential effects on non-target organisms.
Biochemistry Research: Biological Material
In biochemistry, 6-(Trifluoromethyl)nicotinic acid is employed as a biochemical reagent . It is used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways, providing insights into the fundamental processes of life.
Mecanismo De Acción
Target of Action
6-(Trifluoromethyl)nicotinic acid is a biochemical reagent used in life science related research The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
This suggests that it might interact with its targets in a unique way, different from typical insecticides .
Biochemical Pathways
It’s known that it doesn’t impair acetylcholine esterase or nicotinic acetylcholine receptors , which are key components in the nervous system of many organisms This could imply that it doesn’t significantly affect the cholinergic system
Pharmacokinetics
It’s known that it’s a solid compound at room temperature , which could influence its bioavailability and pharmacokinetics. More detailed studies would be needed to outline its ADME properties and their impact on bioavailability.
Result of Action
It’s known that it doesn’t cause noticeable poisoning symptoms such as convulsions or knockdown This suggests that its effects at the molecular and cellular level might be subtle and not immediately observable
Action Environment
It’s known that it’s stable in an inert atmosphere at room temperature , suggesting that it might be relatively stable under various environmental conditions
Safety and Hazards
When handling 6-(Trifluoromethyl)nicotinic acid, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a dry, cool and well-ventilated place .
Direcciones Futuras
The use of 6-(Trifluoromethyl)nicotinic acid and its derivatives in the agrochemical and pharmaceutical industries is expected to continue to grow . For instance, compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, indicating potential future directions for research and development .
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYLMODTPLSLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380558 | |
| Record name | 6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)nicotinic acid | |
CAS RN |
231291-22-8 | |
| Record name | 6-Trifluoromethylnicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231291-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How do 6-(trifluoromethyl)nicotinic acid derivatives interact with HIV-1 and what are the downstream effects?
A1: Research has primarily focused on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as potential dual inhibitors of HIV-1 Reverse Transcriptase (RT). These compounds demonstrate an allosteric mechanism of action, targeting both the polymerase and RNase H functions of the enzyme []. By binding to conserved regions within the RNase H domain, they disrupt viral replication []. Notably, compound 21 (2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivative) exhibited potent RNase H inhibition (IC50 of 14 µM) and effectively suppressed HIV-1 replication in cell-based assays with a favorable selectivity index exceeding 10 []. Furthermore, compound 21 maintained its inhibitory activity against polymerase function even in the presence of mutations known to confer resistance to non-nucleoside RT inhibitors [].
Q2: What is the Structure-Activity Relationship (SAR) observed for 6-(trifluoromethyl)nicotinic acid derivatives and how do structural modifications impact their activity?
A2: Although specific SAR details are not extensively discussed in the provided research, it's evident that modifications to the 2-amino group of the 6-(trifluoromethyl)nicotinic acid scaffold significantly influence the compound's activity against HIV-1 RT []. Synthesizing and evaluating a series of 44 compounds with diverse substitutions at this position revealed that 34 exhibited low micromolar inhibition of HIV-1 RT-associated RNase H function []. This highlights the importance of the 2-amino group and its substituents in dictating the inhibitory potency and selectivity towards the RNase H function. Further investigations into the SAR of these derivatives are crucial to optimize their efficacy and develop more potent HIV-1 inhibitors.
Q3: Are there any computational studies on 6-(trifluoromethyl)nicotinic acid derivatives?
A3: While the provided research on 6-(trifluoromethyl)nicotinic acid derivatives for HIV-1 inhibition doesn't delve into computational studies, a separate study explored the corrosion inhibition potential of various pyridine derivatives, including 6-(trifluoromethyl)nicotinic acid, using Density Functional Theory (DFT) calculations []. This study employed the B3LYP/6-31++G (d,p) basis set to predict the corrosion inhibition capacity of these compounds on various metals and alloys []. Although focused on a different application, this research demonstrates the utility of computational chemistry in understanding the properties and behavior of 6-(trifluoromethyl)nicotinic acid derivatives, potentially paving the way for future computational studies related to their anti-HIV activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)



![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)



![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

